2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Overview
Description
2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that features a benzothiazole core with various functional groups attached
Preparation Methods
The synthesis of 2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.
Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of the corresponding amine with sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell cycle proteins or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE include:
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different functional groups.
Thiazole Derivatives: Compounds with thiazole rings and varying substituents.
Sulfonamide Compounds: Molecules containing sulfonamide groups attached to aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3H-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S4/c21-16-18-13-6-5-12(9-14(13)27-16)29(24,25)19-10-1-3-11(4-2-10)28(22,23)20-15-17-7-8-26-15/h1-9,19H,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOBPACTCUJDFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3)S(=O)(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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